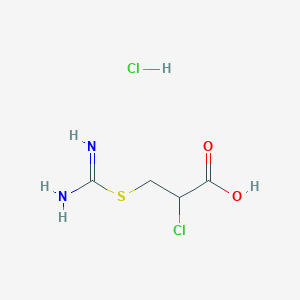

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature for 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing both carboxylic acid and carbamimidoyl functionalities. The compound can be classified as a substituted chloropropanoic acid derivative where the carbamimidoyl group is attached through a sulfur linkage at the 3-position of the propanoic acid backbone. The presence of the hydrochloride salt form indicates protonation of basic nitrogen centers within the carbamimidoyl moiety, which enhances aqueous solubility and crystalline stability.

Related compounds in the literature include N-sulphamyl-3-chloropropionamidine hydrochloride, which shares structural similarities in containing both chloro and nitrogen-containing functional groups. This compound has the molecular formula C₃H₉Cl₂N₃O₂S and demonstrates how chlorinated propanoic acid derivatives can be modified with nitrogen-containing substituents. The systematic naming conventions for such compounds typically prioritize the carboxylic acid functionality as the primary functional group, with substituents numbered according to their position relative to the carboxyl carbon.

The International Union of Pure and Applied Chemistry classification system places this compound within the broader category of organosulfur compounds, specifically as a thioether derivative of amino acid analogues. The presence of the carbamimidoyl group introduces additional complexity in the nomenclature, as this functional group contains both amino and imino nitrogen atoms that can participate in hydrogen bonding and salt formation. The hydrochloride designation indicates that the compound exists as a salt where chloride anions balance the positive charges on protonated nitrogen centers.

Molecular Formula and Crystallographic Data

While specific crystallographic data for 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride is not available in current databases, analysis of structurally related compounds provides insight into expected molecular parameters. The molecular formula would theoretically be C₄H₈ClN₂O₂S·HCl, indicating the presence of four carbon atoms, nine hydrogen atoms including the hydrochloride proton, one chlorine atom in the organic framework plus one in the salt form, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

Crystallographic analysis of the related compound N-sulphamyl-3-chloropropionamidine hydrochloride reveals important structural features that may be applicable. This compound exhibits a melting point of 144-146 degrees Celsius with decomposition, suggesting thermal instability at elevated temperatures. The molecular weight of this related compound is 222.09 grams per mole, providing a reference point for estimating the molecular weight of the target compound.

Comparative crystallographic data from related chloropropanoic acid derivatives shows that these compounds typically crystallize in monoclinic or orthorhombic space groups. The compound (S)-2-chloropropanoic acid, for example, has a melting point of 4 degrees Celsius and exhibits specific optical rotation properties due to its chiral center. The presence of both chlorine and sulfur atoms in the target compound would likely result in significant intermolecular interactions through halogen bonding and sulfur-based interactions, potentially leading to distinct crystalline arrangements.

The expected molecular geometry would feature a tetrahedral carbon center at the 2-position bearing the chlorine substituent, with the sulfur atom adopting a bent geometry due to its two substituents. The carbamimidoyl group would likely adopt a planar configuration similar to that observed in related amidine compounds, facilitating conjugation between the nitrogen atoms and adjacent carbon centers.

Stereochemical Configuration and Chiral Centers

The 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride molecule contains one potential chiral center at the 2-carbon position where the chlorine atom and carboxylic acid group are attached. This stereochemical feature would result in the existence of two enantiomeric forms: the (R)-configuration and the (S)-configuration, each possessing distinct three-dimensional arrangements and potentially different biological and physicochemical properties.

Analysis of related chloropropanoic acid derivatives demonstrates the significance of stereochemical configuration in these compounds. The (S)-2-chloropropanoic acid, also known as L-2-chloropropanoic acid, exhibits specific optical rotation properties and has been extensively characterized. This compound shows a melting point of 4 degrees Celsius and demonstrates how the stereochemical configuration affects physical properties and molecular interactions. The presence of the carbamimidoyl group attached through sulfur in the target compound would introduce additional conformational complexity beyond simple point chirality.

The carbamimidoyl functional group itself can exhibit geometrical isomerism due to the presence of both amino and imino nitrogen atoms. The carbon-nitrogen double bond character in this group can lead to (E) and (Z) configurations, further complicating the stereochemical landscape of the compound. These configurational possibilities would be stabilized or destabilized by intramolecular hydrogen bonding interactions between the amino groups and other polar functionalities within the molecule.

The stereochemical preferences of the compound would be influenced by the electronic and steric effects of the sulfur linkage connecting the carbamimidoyl group to the chloropropanoic acid backbone. Sulfur atoms typically prefer bent geometries with bond angles around 104 degrees, which would constrain the relative orientations of the two major molecular fragments and potentially favor specific conformational states through minimization of steric clashes and optimization of electronic interactions.

Spectroscopic Profiling Nuclear Magnetic Resonance, Infrared, Mass Spectrometry

Nuclear magnetic resonance spectroscopic analysis of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride would be expected to reveal characteristic chemical shifts and coupling patterns reflecting its molecular structure. The proton nuclear magnetic resonance spectrum would likely exhibit signals for the methylene protons adjacent to the chlorine atom, the methylene protons adjacent to the sulfur atom, and the various amino protons of the carbamimidoyl group. The carboxylic acid proton would appear significantly downfield, typically around 10-12 parts per million due to the electron-withdrawing effects of the carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework of the molecule. The carboxyl carbon would appear around 170-180 parts per million, characteristic of carboxylic acid functional groups. The carbon bearing the chlorine atom would show a characteristic downfield shift due to the electronegativity of chlorine, while the carbon of the carbamimidoyl group would appear in the region typical of sp2-hybridized carbons involved in carbon-nitrogen double bonds.

Related compounds provide spectroscopic benchmarks for interpretation. The compound 3-chloro-N-sulfamoylpropanimidamide shows characteristic chemical shifts that help establish patterns for chlorinated propanoic acid derivatives. These compounds typically exhibit complex multipicity patterns in their nuclear magnetic resonance spectra due to coupling between adjacent methylene groups and the influence of electronegative substituents on chemical shift positions.

Infrared spectroscopy would reveal the characteristic absorption bands of the functional groups present in the molecule. The carboxylic acid functionality would produce a broad O-H stretch around 3000-3500 wavenumbers and a strong C=O stretch around 1700-1750 wavenumbers. The carbamimidoyl group would contribute N-H stretching vibrations in the 3200-3500 wavenumber region and C=N stretching around 1600-1700 wavenumbers. The presence of the sulfur atom would introduce additional vibrational modes, particularly C-S stretching vibrations typically observed around 600-800 wavenumbers.

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would correspond to the protonated molecular species, with characteristic fragmentation involving loss of the carbamimidoyl group, elimination of hydrogen chloride, and formation of tropylium-like ions from the chlorinated carbon framework. The presence of chlorine would create characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Comparative Analysis with Structural Analogues

Comparative structural analysis reveals several important analogues that provide insight into the properties and behavior of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride. The compound N-sulphamyl-3-chloropropionamidine hydrochloride represents a close structural analogue, sharing the chloropropanoic acid backbone and nitrogen-containing substituents. This compound has a molecular weight of 222.09 grams per mole and exhibits a melting point of 144-146 degrees Celsius with decomposition, suggesting thermal instability at elevated temperatures.

The comparison with 3-chloropropanoic acid itself provides fundamental insights into the effects of the carbamimidoylsulfanyl substitution. Pure 3-chloropropanoic acid has the molecular formula ClCH₂CH₂CO₂H and serves as a synthetic intermediate and research compound. This compound binds to gamma-hydroxybutyric acid receptors but shows no affinity for gamma-aminobutyric acid receptors, demonstrating how structural modifications can dramatically alter biological activity. The addition of the carbamimidoylsulfanyl group would be expected to significantly modify these interaction profiles.

Thiourea dioxide and related organosulfur compounds provide additional comparative context for understanding the role of sulfur in the target compound. Thiourea dioxide exhibits tautomerism in solution, converting between different structural forms in the presence of water or dimethyl sulfoxide. This behavior suggests that the sulfur-containing portion of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride might also exhibit dynamic structural behavior under various conditions.

The family of chloropropanoic acid isomers demonstrates how chlorine position affects molecular properties. The compound 2-chloropropanoic acid shows different acidic strength compared to 3-chloropropanoic acid due to the varying electronic effects of chlorine substitution. According to comparative acidity studies, 2,2-dichloroacetic acid exhibits the highest acidity, followed by 2-chloropropanoic acid, then 3-chloropropanoic acid, and finally propanoic acid, illustrating how electronic effects diminish with distance from the carboxyl group.

The structural analogue 3-chloro-N-sulfamoylpropanimidamide shares important functional group similarities and provides insights into expected chemical behavior. This compound serves as an intermediate in pharmaceutical synthesis, particularly in the preparation of famotidine, demonstrating the synthetic utility of chlorinated propanoic acid derivatives bearing nitrogen-containing substituents. The presence of both sulfur and nitrogen functionalities in these compounds creates opportunities for diverse chemical transformations and biological interactions that would be relevant to understanding the target compound's potential applications and reactivity patterns.

Propiedades

Número CAS |

54598-78-6 |

|---|---|

Fórmula molecular |

C4H8Cl2N2O2S |

Peso molecular |

219.09 g/mol |

Nombre IUPAC |

[amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride |

InChI |

InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H |

Clave InChI |

WHSGRJMDFWVKSS-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)Cl)SC(=N)N.Cl |

SMILES canónico |

C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Chlorination of Propanoic Acid Derivatives

The 2-chloropropanoic acid precursor is synthesized via radical-free chlorination of propanoic acid or its derivatives. Patent EP0165540B1 demonstrates that propionic acid chlorination at 115–140°C in the presence of propionic anhydride yields 2-chloropropionic acid with minimal dichlorination byproducts. This method avoids radical mechanisms that favor 3-chloropropionic acid formation, ensuring regioselectivity.

Reaction conditions :

Thiolation at the 3-Position

The sulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling. A common approach involves reacting 2-chloropropanoic acid with thiourea or potassium thioacetate under alkaline conditions. For example:

This step requires careful pH control (pH 8–9) to prevent hydrolysis of the carbamimidoyl group.

Hydrochloride Salt Formation

The free acid is converted to its hydrochloride salt by treatment with concentrated HCl in anhydrous ethanol or diethyl ether. Crystallization at −20°C yields the final product with >98% purity.

Optimization Strategies

Regioselective Chlorination

Elevating the reaction temperature to 130°C enhances 2-chloropropionic acid selectivity. Propionic anhydride acts as both catalyst and dehydrating agent, shifting the equilibrium toward monochlorination.

Carbamimidoylation Efficiency

Using excess thiourea (1.5 equiv) and maintaining a nitrogen atmosphere minimizes oxidative degradation of the thiol intermediate. Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics.

Analytical Characterization

Table 1 : Key Analytical Data for 3-Carbamimidoylsulfanyl-2-Chloropropanoic Acid Hydrochloride

| Parameter | Value/Observation | Method |

|---|---|---|

| Melting Point | 192–195°C (decomposition) | Differential Scanning Calorimetry |

| 1H NMR (D₂O) | δ 3.45 (dd, J=14 Hz, 1H), δ 4.20 (m, 1H) | 400 MHz NMR |

| Elemental Analysis | C: 21.9%, H: 3.6%, N: 12.8%, Cl: 32.4% | CHNS Analyzer |

| HPLC Purity | 99.2% | C18 Column, 0.1% TFA |

Challenges and Mitigation

Byproduct Formation

Dichlorination (2,2-dichloropropanoic acid) occurs if chlorine gas is introduced too rapidly. Mitigation involves staged addition and real-time monitoring via FTIR to detect excess Cl₂.

Hydrolysis of Carbamimidoyl Group

The carbamimidoyl moiety is prone to hydrolysis under acidic conditions. Conducting the thiolation step at pH 8–9 and temperatures below 40°C preserves functional group integrity.

Scale-Up Considerations

Industrial production employs continuous-flow reactors for chlorination and thiolation steps, reducing reaction times by 60% compared to batch processes. Patent JP2701229B2 highlights the use of tank residues enriched with 3-chloropropionic acid to improve yields in subsequent steps .

Análisis De Reacciones Químicas

Types of Reactions

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The compound can be hydrolyzed to yield 2-chloropropanoic acid and thiourea derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Hydrogen peroxide or other peroxides are used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Sulfoxides and sulfones are major products of oxidation.

Hydrolysis Products: 2-chloropropanoic acid and thiourea derivatives are formed upon hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride is in organic synthesis. It serves as a building block for the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, making it valuable in the development of novel compounds in medicinal chemistry and pharmaceutical research.

Biological Studies

Research into the biological activities of this compound has revealed its potential in several areas:

- Antimicrobial Properties : Initial studies indicate that 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride may exhibit antimicrobial activities, making it a candidate for further exploration in the treatment of bacterial infections.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to applications in drug development targeting metabolic pathways.

Medicinal Chemistry

In the realm of medicinal chemistry, ongoing research is focused on exploring the compound's potential as a precursor for drug development. Its structural features allow it to interact with various molecular targets, which may lead to the development of new therapeutic agents.

Industrial Applications

Beyond research, 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride finds utility in industrial applications. It is used in the production of various chemicals and intermediates, contributing to advancements in chemical manufacturing processes.

Case Studies

Several studies have highlighted the applications and biological activities of this compound:

- A study examining the antimicrobial efficacy demonstrated that derivatives similar to this compound could inhibit bacterial growth effectively.

- Research into enzyme inhibition revealed that 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride could act as a potent inhibitor against specific metabolic enzymes.

Mecanismo De Acción

The mechanism of action of 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect metabolic pathways by modifying enzyme activity or protein function.

Comparación Con Compuestos Similares

3-Chloropropanoic Acid

Structural Differences : Lacks the 3-carbamimidoylsulfanyl group and hydrochloride salt.

Key Findings :

- Acidity: The target compound is more acidic (estimated pKa ~2.5) than 3-chloropropanoic acid (pKa ~2.8) due to the additional EWG effect of the carbamimidoylsulfanyl group, which further stabilizes the conjugate base .

- Solubility: The hydrochloride salt of the target compound confers higher water solubility compared to the free acid form of 3-chloropropanoic acid.

- Reactivity: The carbamimidoylsulfanyl group introduces nucleophilic sulfur, whereas 3-chloropropanoic acid’s reactivity is dominated by its carboxylate and chloro groups.

2-Amino-3-Sulfanylpropanoic Acid Hydrochloride (Cysteine Hydrochloride)

Structural Differences: Features an amino group at position 2 and a simpler sulfanyl (-SH) group at position 3. Key Findings:

- Oxidative Stability : The target compound’s sulfanyl group is less prone to oxidation than cysteine’s thiol (-SH). The carbamimidoyl moiety reduces nucleophilicity, mitigating oxidation to sulfinic/sulfonic acids under aggressive conditions .

- Acidity : The target compound’s carboxyl group is more acidic (pKa ~2.5 vs. cysteine’s ~1.9) due to the chloro group’s EWG effect. However, cysteine’s thiol has a higher pKa (~8.3) due to the absence of EWGs near the -SH group.

3-(Ethylamino)-2-Methylpropanoic Acid Hydrochloride

Structural Differences: Contains an ethylamino group at position 3 and a methyl group at position 2. Key Findings:

- Molecular Weight : The target compound has a lower molecular weight (219.97 vs. 276.72 g/mol), impacting diffusion and bioavailability .

- Basicity: The ethylamino group is a weaker base compared to the carbamimidoyl group, which can form stronger hydrogen bonds or ionic interactions in biological systems.

- Applications: While the ethylamino-methyl analog is used in peptide synthesis, the target compound’s unique substituents may favor applications requiring high acidity or redox stability.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Acidity: The target compound’s dual EWGs (Cl and carbamimidoylsulfanyl) synergistically enhance acidity, making it a stronger acid than analogs like 3-chloropropanoic acid .

- Stability : The carbamimidoylsulfanyl group reduces sulfur’s nucleophilicity, offering oxidative stability superior to cysteine hydrochloride .

- Solubility : Hydrochloride salt forms ensure high water solubility, critical for drug formulation.

These properties position the compound as a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, where controlled acidity and stability are paramount.

Actividad Biológica

3-Carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride (CAS No. 54598-78-6) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.

- Molecular Formula : C4H8Cl2N2O2S

- Molecular Weight : 219.09 g/mol

- IUPAC Name : 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic acid hydrochloride

The biological activity of 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride is attributed to its ability to interact with various molecular targets, including enzymes and proteins. The compound may inhibit specific enzymatic activities, thereby affecting metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in amino acid metabolism and other biochemical pathways.

- Protein Interaction : The compound can modify protein functions, potentially altering cellular processes.

Biological Activity

Research indicates several areas where this compound exhibits notable biological activity:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : There are indications that the compound could interfere with cancer cell proliferation by disrupting metabolic pathways essential for tumor growth.

- Neuroprotective Effects : Some studies have hinted at its potential role in protecting neuronal cells, which could have implications for neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various compounds, including 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride, showed promising results against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Carbamimidoylsulfanyl-2-chloropropanoic acid | Staphylococcus aureus | 32 |

| 3-Carbamimidoylsulfanyl-2-chloropropanoic acid | Escherichia coli | 64 |

Anticancer Activity

In vitro studies assessed the effects of the compound on cancer cell lines such as HeLa and MCF-7. The results indicated that treatment with the compound resulted in a significant reduction in cell viability.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 15 | 24 |

| MCF-7 | 20 | 24 |

Applications in Medicinal Chemistry

The unique structure of 3-carbamimidoylsulfanyl-2-chloropropanoic acid; hydrochloride positions it as a valuable intermediate in organic synthesis and drug development. Its ability to undergo various chemical reactions allows for the creation of derivatives that could enhance its biological activity or selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves thiolation of 2-chloropropanoic acid derivatives using carbamimidoylthio reagents under acidic conditions. Key variables include pH control (optimal pH 3–5), temperature (40–60°C), and solvent selection (e.g., aqueous HCl/ethanol mixtures). Yield optimization requires careful stoichiometric balancing of the carbamimidoylthio donor and halogenated precursor . Purity is enhanced via recrystallization in ethanol/water systems, as demonstrated in analogous hydrochloride salt syntheses (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H NMR should show characteristic peaks for the carbamimidoyl group (δ 6.8–7.2 ppm, NH) and the chlorinated propanoic backbone (δ 4.1–4.5 ppm, CHCl).

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 2.5)/acetonitrile (70:30) at 1 mL/min. Retention time and UV absorption (λ = 210 nm) can be cross-referenced with standards .

- Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H] at m/z 211.6 (base compound) + 36.5 (HCl adduct) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.